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holmium;oxalic acid;hydrate

Cat. No.: B12083229
M. Wt: 617.98 g/mol
InChI Key: HGIXILUAIKNFKE-UHFFFAOYSA-N
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Description

Contextualization within Rare Earth Coordination Chemistry Research

Rare earth elements are fundamental components in modern technology, finding use in lasers, data storage devices, advanced display phosphors, and permanent magnets. researchgate.netscirp.orgscirp.org Within the vast field of inorganic chemistry, the coordination chemistry of these elements is particularly crucial for the development of new functional materials. scirp.orgscirp.org Rare earth coordination compounds can uniquely combine photoluminescent centers and magnetic properties, making them ideal for creating multifunctional materials. scirp.org

Holmium oxalate (B1200264) hydrate (B1144303) holds a specific place in this context. As with other rare earth oxalates, its extremely low solubility in water and organic solvents has necessitated the development of specific synthesis techniques, such as the gel diffusion method, to grow single crystals for detailed study. scirp.orgscirp.org This method allows for a slow reaction rate between the holmium ions (Ho³⁺) and oxalate ions (C₂O₄²⁻), preventing rapid precipitation and the formation of amorphous solids, thereby enabling the growth of well-defined crystals. scirp.orgscirp.org The study of such crystals provides fundamental insights into the structural and bonding characteristics of holmium in coordination complexes.

Significance in Contemporary Inorganic and Materials Science Research

The primary significance of holmium oxalate hydrate in materials science lies in its role as a precursor for the synthesis of other advanced materials, most notably holmium(III) oxide (Ho₂O₃). researchgate.netscirp.orgscirp.orgresearchgate.net The thermal decomposition of holmium oxalate hydrate is an efficient method for producing rare-earth oxides. researchgate.netscirp.org This process, often involving precipitation followed by calcination, is advantageous because it can circumvent the need for extremely high-temperature treatments that are sometimes required in other synthesis routes. scirp.org

The controlled thermal decomposition of holmium oxalate decahydrate (B1171855) proceeds through intermediate hydrates, such as the dihydrate, before forming the anhydrous salt and finally yielding holmium(III) oxide upon further heating. wikipedia.org Research on the heptahydrate form shows it decomposes in a nitrogen atmosphere to form holmium oxide as the final product at approximately 600°C. scirp.orgscirp.org

Furthermore, mixed rare-earth oxalates, including those of holmium, are utilized as precursors for preparing important dielectric and magnetic materials. researchgate.netscirp.orgscirp.org For instance, the oxalate co-precipitation method is employed in the synthesis of samarium-doped spinel ferrites and piezoelectric materials like lead titanate (PbTiO₃). researchgate.netscirp.org This underscores the compound's importance in creating materials for electronics and data storage. scirp.org The synthesis of nanocrystalline rare-earth oxides from oxalate precursors is a priority area in materials research today. researchgate.netscirp.org

Detailed structural analysis has been performed on single crystals of holmium oxalate heptahydrate grown via the gel diffusion technique. researchgate.netscirp.orgscirp.org X-ray diffraction studies have provided precise data on its crystal structure. researchgate.netscirp.orgscirp.org

Table 1: Crystallographic Data for Holmium Oxalate Heptahydrate (Ho₂(C₂O₄)₃·7H₂O) Data sourced from powder X-ray diffraction analysis. researchgate.netscirp.orgscirp.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a12.197 Å
b11.714 Å
c6.479 Å
α90°
β120.12°
γ90°
Volume (V)799.6 ų

Thermogravimetric analysis (TGA) has been used to study the decomposition process of holmium oxalate heptahydrate. The analysis confirms the presence of seven water molecules in the crystal lattice. scirp.orgscirp.org

Table 2: Thermal Decomposition of Holmium Oxalate Heptahydrate Data based on thermogravimetric analysis in a nitrogen atmosphere. scirp.orgscirp.org

Temperature RangeProcessExperimental Weight LossTheoretical Weight Loss
28°C – 200°CDehydration (Loss of 7 H₂O molecules)18.21%17.5%
28°C – 600°CComplete decomposition to final product48.13%47.5% (for Ho₂O₃)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Ho2O13 B12083229 holmium;oxalic acid;hydrate

Properties

Molecular Formula

C6H8Ho2O13

Molecular Weight

617.98 g/mol

IUPAC Name

holmium;oxalic acid;hydrate

InChI

InChI=1S/3C2H2O4.2Ho.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2

InChI Key

HGIXILUAIKNFKE-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Ho].[Ho]

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Holmium Oxalate Hydrate Systems

Precipitation Techniques for Holmium Oxalate (B1200264) Hydrate (B1144303) Synthesis

Direct precipitation is one of the most common and straightforward methods for synthesizing holmium oxalate hydrate. evitachem.comysxbcn.com This technique involves the reaction of a soluble holmium salt, typically holmium(III) nitrate (B79036) (Ho(NO₃)₃), with an oxalic acid (H₂C₂O₄) solution or a salt thereof. evitachem.comresearchgate.net The extremely low solubility of rare earth oxalates in aqueous solutions drives the formation of a solid precipitate. mdpi.comamericanelements.com

The general reaction can be represented as: 2Ho³⁺(aq) + 3C₂O₄²⁻(aq) + nH₂O(l) → Ho₂(C₂O₄)₃·nH₂O(s)

This method is widely used for the recovery and separation of rare earth elements from acidic solutions. mdpi.comgoogle.comgoogle.com The efficiency and selectivity of the precipitation are influenced by factors such as pH and temperature. For instance, studies on rare earth element recovery show that precipitation yields increase with pH, although very high pH can lead to co-precipitation of other metal hydroxides. google.com Temperature control is also crucial; tests conducted at 75°C have been shown to promote better crystallization and rejection of impurities. google.com One study found that using oxalic acid as a precipitant selectively recovers rare earth elements while rejecting impurities like aluminum, due to the formation of soluble aluminum-oxalate complexes at acidic pH. saimm.co.za

A variation of this method is co-precipitation, where holmium oxalate is precipitated along with other metal oxalates to create precursors for mixed-metal oxides. scirp.org Another approach involves the homogeneous generation of oxalate ions throughout the solution, for example, by the slow hydrolysis of dimethyl oxalate, which can minimize concentration gradients and lead to more uniform particle characteristics. mdpi.com

Hydrothermal and Solvothermal Approaches in Holmium Oxalate Hydrate Preparation

Hydrothermal and solvothermal syntheses are versatile methods for producing crystalline materials from solutions under elevated temperature and pressure. sigmaaldrich.cn In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs other organic solvents. sigmaaldrich.cn These techniques can yield well-defined, crystalline holmium oxalate hydrate particles with controlled morphology.

For holmium compounds, hydrothermal synthesis has been employed to create various coordination polymers. researchgate.netmdpi.com For example, a holmium coordination polymer was synthesized by reacting holmium nitrate hexahydrate with 2,5-dihydroxy-1,4-terephthalic acid in a Teflon-lined stainless-steel autoclave at 150°C for three days. mdpi.comscispace.com While this example does not use oxalate, the principles are directly applicable. The process involves dissolving a holmium salt and the ligand in a solvent, sealing them in an autoclave, and heating. mdpi.comscispace.com The high temperature and pressure facilitate the dissolution of precursors and subsequent crystallization of the product upon cooling. sigmaaldrich.cn

This method offers advantages over standard precipitation, often resulting in higher crystallinity and potentially different crystal phases or hydration states. researchgate.net Studies on other holmium-organic frameworks have shown that hydrothermal methods can lead to the formation of more stable and denser structures compared to room-temperature synthesis. researchgate.net

A solvothermal approach was used to synthesize holmium fluoride (B91410) (HoF₃) nanoparticles, where holmium chloride hexahydrate was dissolved in ethylene (B1197577) glycol (EG) with ammonium (B1175870) fluoride and heated in an autoclave at 200°C for 10 hours. nih.gov This demonstrates the adaptability of the method for producing various holmium-based nanomaterials by changing the precursors and solvent.

Sol-Gel Methods for Holmium Oxalate Hydrate Fabrication

The sol-gel method provides a low-temperature route to produce homogeneous materials with high purity. mdpi.com This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. mdpi.com For holmium oxalate hydrate, a specific application of this method is the gel diffusion technique, which is particularly effective for growing single crystals. scirp.orgscirp.org

In this technique, a gel matrix, such as silica (B1680970) gel or agar (B569324) gel, acts as a medium for the slow diffusion of reactants, preventing rapid precipitation and promoting the growth of well-formed crystals. scirp.orguaic.ro A typical procedure for growing holmium oxalate heptahydrate (Ho₂(C₂O₄)₃·7H₂O) single crystals involves preparing an agar gel containing oxalic acid. scirp.orgscirp.org An aqueous solution of holmium nitrate is then carefully poured over the set gel. scirp.org

The Ho³⁺ ions from the holmium nitrate solution slowly diffuse through the pores of the gel and react with the oxalate ions (C₂O₄²⁻) present within the gel. scirp.org This slow reaction rate minimizes spontaneous nucleation and allows for the growth of large, well-faceted single crystals over a period of weeks at ambient temperature. scirp.orgscirp.org The quality and size of the resulting crystals are highly dependent on reaction parameters.

Controlled Crystallization Strategies for Single Crystal Growth of Holmium Oxalate Hydrate

Growing large, high-quality single crystals of holmium oxalate hydrate is challenging due to its very low solubility in water and common organic solvents. scirp.org The gel diffusion technique, as described in the sol-gel section, is the primary and most successful strategy for achieving controlled crystallization of single crystals. scirp.orgscirp.org This method effectively controls the rate of reaction to favor crystal growth over precipitation of amorphous powder. scirp.org

Key to this strategy is the optimization of several experimental parameters. Research has identified specific conditions for obtaining well-developed hexagonal-shaped single crystals of holmium oxalate heptahydrate. scirp.orgscirp.org

Table 1: Optimized Conditions for Single Crystal Growth of Holmium Oxalate Heptahydrate via Gel Diffusion scirp.orgscirp.org

ParameterOptimized Value
Gel MediumAgar Gel
Gel Concentration1% w/v
Gel pH2.0
Lower Reactant (in gel)0.5 M Oxalic Acid
Upper Reactant (supernatant)0.5 M Holmium Nitrate Pentahydrate
Temperature27°C (Ambient)
Growth Period~2 weeks

Under these conditions, the slow diffusion of holmium ions into the oxalic acid-infused gel leads to the formation of transparent, well-faceted single crystals belonging to the monoclinic system. scirp.orgscirp.org This demonstrates that controlling the crystallization environment through a gel medium is a highly effective strategy for producing single crystals of otherwise insoluble materials like holmium oxalate hydrate.

Influence of Reaction Parameters on Holmium Oxalate Hydrate Morphology and Purity

The physical and chemical properties of holmium oxalate hydrate are strongly dependent on the synthesis conditions. Manipulating reaction parameters such as reactant concentration, pH, temperature, and the presence of additives allows for fine-tuning of the final product's morphology, particle size, and purity.

Reactant Concentration: In the gel diffusion method for single crystal growth, varying the concentrations of holmium nitrate and oxalic acid (from 0.25 M to 1 M) affects the quality of the crystals. The optimal, reproducible conditions were found with 0.5 M concentrations for both reactants. scirp.orgscirp.org

pH: The pH of the reaction medium is a critical factor. In the gel diffusion method, adjusting the initial pH of the agar-oxalic acid solution to 2.0 was essential for growing high-quality single crystals and minimizing premature precipitation at the gel-solution interface. scirp.orgscirp.org In direct precipitation methods, the pH affects the recovery rate of rare earth elements, with recovery generally increasing as the pH rises from 0.5 to 2.1. google.com

Temperature: Temperature influences both reaction kinetics and crystal growth. For direct precipitation, higher temperatures (e.g., 60°C or 75°C) can lead to better crystallization, higher purity, and more efficient rejection of impurities compared to precipitation at room temperature. researchgate.netgoogle.com Conversely, for the gel diffusion growth of single crystals, ambient temperature (27°C) was found to be effective. scirp.org Studies on other oxalate systems have shown that higher temperatures can decrease nucleation density, which may favor the growth of larger crystals. uaic.ro The thermal decomposition of the precursor oxalate is also highly dependent on temperature, which in turn affects the morphology of the resulting oxide. mdpi.com

Table 2: Effect of Key Reaction Parameters on Holmium Oxalate Hydrate Synthesis

ParameterInfluenceFindings/ExamplesCitation
pH Affects crystal quality and precipitation yield.Optimal pH of 2.0 for single crystal growth in agar gel. scirp.orgscirp.org
REE recovery increases with pH from 0.5 to 2.1 in direct precipitation. google.com
Temperature Influences crystallinity, purity, and nucleation.75°C promotes better crystallization and impurity rejection in direct precipitation. google.com
Ambient temperature (27°C) is suitable for gel diffusion crystal growth. scirp.org
Concentration Impacts crystal quality and growth reproducibility.0.5 M for both holmium nitrate and oxalic acid found optimal for single crystal growth. scirp.orgscirp.org
Additives/Medium Controls reaction rate and morphology.Agar gel medium enables slow diffusion for single crystal growth. scirp.orgscirp.org

By carefully controlling these parameters, it is possible to tailor the synthesis of holmium oxalate hydrate to produce materials with desired characteristics, whether as nanocrystalline powders, uniform precipitates, or large single crystals.

Crystallographic Investigations and Structural Elucidation of Holmium Oxalate Hydrate Systems

Single Crystal X-ray Diffraction Analysis of Holmium Oxalate (B1200264) Hydrate (B1144303)

Single crystal X-ray diffraction (SC-XRD) stands as a powerful technique for the unambiguous determination of crystal structures. For holmium oxalate hydrate systems, SC-XRD analysis has been instrumental in revealing the intricate three-dimensional arrangement of atoms.

Recent studies have successfully grown single crystals of various holmium oxalate hydrates and subjected them to SC-XRD analysis. For instance, a holmium(III) oxalate octadecahydrate, {[Ho₂(ox)₃(H₂O)₆]·12H₂O}n, was found to possess a three-dimensional network structure. rsc.orgrsc.org In contrast, a decahydrate (B1171855) form, {[Ho₂(C₂O₄)₃(H₂O)₆]·4H₂O}n, exhibits a two-dimensional layered structure with a hexagonal (6³) topology. rsc.orgrsc.org

The analysis of a holmium(III) coordination polymer involving 2,5-dihydroxy-1,4-terephthalate as a ligand, {[Ho₂(DHTA)₃(H₂O)₅]·H₂O}n, revealed a triclinic crystal system with the space group P-1. scispace.com This demonstrates the diversity of structures that can be formed depending on the specific ligands and hydration states.

The crystallographic data derived from SC-XRD provides precise bond lengths and angles, which are crucial for understanding the coordination of the holmium ion. For example, in one reported structure, the Ho-O distances to the carboxylate oxygen atoms range from 2.238 to 2.500 Å, while the Ho-O distances to coordinated water molecules vary from 2.316 to 2.594 Å. mdpi.com

It is worth noting that across the lanthanide series, a structural transition is observed for oxalate hydrates. Lighter lanthanides, from lanthanum to terbium, typically form decahydrates with a P2₁/c space group and a coordination number of 9 for the metal ion. nih.govacs.org Holmium, along with dysprosium, represents a transitional point where both decahydrate and hexahydrate forms with a P2₁/c structure can exist. nih.gov The heavier lanthanides (erbium to lutetium) tend to form hexahydrates with a P-1 structure and a coordination number of 8. nih.govacs.org

Interactive Data Table: Crystallographic Data for Holmium Oxalate Hydrate Systems
Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) V (ų) Z Ref.
Holmium Oxalate Heptahydrate Ho₂(C₂O₄)₃·7H₂O Monoclinic P2₁/c 12.197 11.714 6.479 90 120.12 90 799.6 - scirp.orgscirp.org
Holmium Oxalate Decahydrate {[Ho₂(C₂O₄)₃(H₂O)₆]·4H₂O}n - - - - - - - - - - rsc.orgrsc.org
Holmium Oxalate Octadecahydrate {[Ho₂(ox)₃(H₂O)₆]·12H₂O}n - - - - - - - - - - rsc.orgrsc.org
Holmium Coordination Polymer {[Ho₂(DHTA)₃(H₂O)₅]·H₂O}n Triclinic P-1 9.6617 11.902 13.284 100.617 92.765 106.715 1429.6 2 scispace.com

Powder X-ray Diffraction Studies for Phase Identification and Structural Refinement

Powder X-ray diffraction (PXRD) is an essential tool for the phase identification of crystalline materials and for refining crystal structure information. In the study of holmium oxalate hydrates, PXRD is routinely used to confirm the purity of synthesized crystalline powders and to identify the specific hydrate phase formed. scirp.orgscirp.org

The PXRD pattern of a crystalline solid, such as holmium oxalate heptahydrate, displays a series of sharp peaks at specific Bragg angles, which is a fingerprint of its crystal structure. scirp.orgresearchgate.net By analyzing the positions and intensities of these peaks, researchers can identify the crystal system and space group. For example, the powder diffractogram of holmium oxalate heptahydrate crystals was indexed to a monoclinic unit cell with the space group P2₁/c. scirp.orgscirp.org

Furthermore, PXRD is crucial for monitoring structural changes that occur under different conditions, such as temperature variations. For instance, the thermal decomposition of holmium oxalate hydrates can be followed by PXRD to identify the intermediate and final products, which ultimately lead to the formation of holmium(III) oxide. wikipedia.org It is also used to confirm the successful synthesis of specific holmium oxalate hydrate phases, such as the decahydrate and octadecahydrate forms, which can be selectively prepared by controlling the reaction temperature. rsc.org

The technique has also been employed to study the entire series of lanthanide oxalates, revealing a structural evolution from the lighter to the heavier lanthanides. acs.org For the lighter lanthanides, the composition Ln₂(C₂O₄)₃·10H₂O with a P2₁/c structure is typical. acs.org

Neutron Diffraction Techniques in Holmium Oxalate Hydrate Structural Characterization

While X-ray diffraction is sensitive to the electron clouds of atoms, neutron diffraction interacts with the atomic nuclei. This makes neutron diffraction particularly powerful for locating light atoms, such as hydrogen, in the presence of heavy atoms like holmium. nih.gov In the context of hydrated metal salts, determining the precise positions of hydrogen atoms in water molecules and hydrogen bonding networks is crucial for a complete structural description.

The technique is also invaluable in materials science for studying magnetic structures. Since holmium possesses a large magnetic moment, neutron diffraction could be used to investigate any magnetic ordering that might occur in holmium oxalate compounds at low temperatures.

It is important to note that the scattering power of atoms in neutron diffraction does not vary systematically with atomic number, unlike in X-ray diffraction. acs.org This can be an advantage when studying compounds containing elements with similar numbers of electrons.

Elucidation of Coordination Environments and Ligand Binding in Holmium Oxalate Hydrate Complexes

The coordination environment of the holmium ion in its oxalate hydrate complexes is a key aspect of their structure, dictating their properties. The oxalate anion (C₂O₄²⁻) is a versatile ligand that can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions. researchgate.net

In holmium oxalate hydrates, the holmium ion is typically coordinated by oxygen atoms from both oxalate ligands and water molecules. rsc.orgnih.gov For the lanthanide oxalate decahydrates, including the holmium analogue, each lanthanide(III) ion is coordinated to nine oxygen atoms in a distorted tricapped trigonal prism geometry. nih.govacs.org Six of these oxygen atoms originate from three bidentate oxalate groups, and the remaining three are from coordinated water molecules. nih.govacs.org

In the heavier lanthanide oxalate hexahydrates, the coordination number of the metal ion is reduced to eight, forming a 4,4'-bicapped trigonal prism-shaped coordination polyhedron. nih.govacs.org This is a consequence of the lanthanide contraction, where the ionic radius decreases across the series.

A recent study on a holmium(III) oxalate octadecahydrate and a decahydrate revealed a nine-coordinate environment for the Ho(III) ion in both structures. rsc.org The coordination sphere is composed of six oxygen atoms from three bis(bidentate) oxalato bridges and three oxygen atoms from three coordinated water molecules. rsc.org

The oxalate ligands often act as bridges between holmium ions, leading to the formation of extended one-, two-, or three-dimensional structures. For example, in the decahydrate form, the oxalate ligands link the holmium ions to form honeycomb-like layers. academie-sciences.fr In the octadecahydrate, a more complex three-dimensional network is observed. rsc.org The intermetallic distances across the oxalato bridges are an important structural parameter, with values around 6.2 to 6.4 Å reported for some holmium oxalate hydrates. rsc.org

Spectroscopic Characterization Techniques and Vibrational Analysis of Holmium Oxalate Hydrate

Fourier Transform Infrared (FTIR) Spectroscopy of Holmium Oxalate (B1200264) Hydrate (B1144303)

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of holmium oxalate hydrate (Ho₂(C₂O₄)₃·nH₂O), FTIR analysis confirms the presence of oxalate ligands and water of hydration. scirp.orgscirp.org

The FTIR spectrum of holmium oxalate heptahydrate reveals several characteristic absorption bands. scirp.org A broad and strong absorption band observed in the region of 3600-3200 cm⁻¹ is attributed to the symmetric and asymmetric stretching vibrations of the O-H bonds in the water molecules of hydration. The presence of a band around 1627 cm⁻¹ corresponds to the H-O-H bending vibration of these water molecules, further confirming their presence in the crystal lattice. scirp.org

The coordination of the oxalate ligand to the holmium ion is evidenced by the vibrational modes of the carboxylate group. The strong asymmetric stretching vibration (νₐ(C=O)) of the carbonyl group in the oxalate ligand appears around 1627 cm⁻¹. scirp.org The symmetric stretching vibration (νₛ(C=O)) is observed at lower wavenumbers. The spectrum also shows bands corresponding to the symmetric C-O stretching coupled with C-C stretching, and the symmetric C-O stretching coupled with O-C=O bending. scirp.org A band around 808 cm⁻¹ is assigned to the O-C=O bending mode, which can also involve some contribution from the Ho-O stretching vibration. scirp.org

Table 1: FTIR Spectral Data for Holmium Oxalate Heptahydrate scirp.org

Wavenumber (cm⁻¹)Assignment
~3325ν(O-H) of water molecules
~1627νₐ(C=O) of oxalate and δ(H₂O) of water
~1361νₛ(C=O) + ν(C-C)
~1319νₛ(C=O) + δ(O-C=O)
~808δ(O-C=O) + ν(Ho-O)

Note: ν = stretching, δ = bending, a = asymmetric, s = symmetric.

Raman Spectroscopy Investigations of Holmium Oxalate Hydrate Vibrational Modes

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. For metal oxalates, Raman spectroscopy is particularly sensitive to the vibrations of the oxalate backbone.

Other important Raman active modes for the oxalate ligand include the C-C stretching vibration (ν(C-C)), which is expected around 900 cm⁻¹, and the O-C-O bending modes (δ(O-C-O)) that appear in the lower frequency region, typically around 500-600 cm⁻¹. qut.edu.aunih.gov The low-wavenumber region also contains bands corresponding to the metal-oxygen stretching vibrations and lattice modes. The presence of water of hydration would give rise to O-H stretching and bending modes, though these are often weak in Raman spectra.

Table 2: Expected Raman Vibrational Modes for Holmium Oxalate Hydrate qut.edu.auqut.edu.aunih.gov

Wavenumber Range (cm⁻¹)Assignment
~1470νₛ(C-O)
~900ν(C-C)
~500-600δ(O-C-O)
< 400ν(Ho-O) and Lattice Modes

Note: ν = stretching, δ = bending, s = symmetric. The exact positions can vary depending on the specific crystal structure and hydration state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Holmium Oxalate Hydrate

UV-Vis spectroscopy probes the electronic transitions within a compound. For lanthanide compounds like holmium oxalate hydrate, the absorption spectra are characterized by a series of sharp, narrow bands. These bands arise from f-f electronic transitions within the 4f subshell of the Ho³⁺ ion. uwindsor.ca These transitions are formally forbidden by the Laporte rule, but they become partially allowed through vibronic coupling or distortions in the crystal field, resulting in their characteristic low intensity. mdpi.com

The UV-Vis absorption spectrum of the holmium(III) ion, and by extension its oxalate complex, shows several prominent absorption bands in the visible and near-UV regions. researchgate.netstarnacells.com These correspond to transitions from the ⁵I₈ ground state to various excited states of the Ho³⁺ ion. researchgate.net For example, a notable hypersensitive transition, ⁵I₈ → ⁵G₆, is particularly sensitive to the coordination environment of the holmium ion. researchgate.net The presence of the oxalate ligand will influence the crystal field around the Ho³⁺ ion, which can cause shifts in the positions and changes in the intensities of these absorption bands compared to the free aquated ion. researchgate.net

Table 3: Characteristic Electronic Transitions for the Ho³⁺ Ion researchgate.netresearchgate.net

Wavelength (nm)Transition (from ⁵I₈ ground state)
~641⁵F₅
~537⁵F₄, ⁵S₂
~485⁵F₃
~450⁵G₆
~417⁵G₅
~361³H₆

Note: The exact peak positions and intensities can vary with the specific ligand environment and physical state of the sample.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. acs.org In the analysis of holmium oxalate hydrate, XPS can provide valuable information on the oxidation state of holmium and the chemical environment of carbon and oxygen.

The XPS spectrum of holmium oxalate hydrate would show core-level peaks for Ho, C, and O. The binding energy of the Ho 4d or 3d core levels can be used to confirm the +3 oxidation state of the holmium ion. thermofisher.comxpsdatabase.net The spectra of lanthanide elements can be complex due to multiplet splitting. figshare.comresearchgate.net

The C 1s spectrum is particularly informative. It is expected to show a primary peak at a binding energy characteristic of the carboxylate carbon in the oxalate group (O-C=O), typically around 288-289 eV. researchgate.netresearchgate.net This allows for the distinction from any adventitious carbon contamination on the surface, which usually appears at a lower binding energy (around 284.8 eV). acs.org

The O 1s spectrum would also exhibit multiple components. The main peak would correspond to the oxygen atoms in the oxalate ligand. A separate peak at a higher binding energy would be expected for the oxygen in the water of hydration. materialinterface.com This allows for the direct probing of the different oxygen environments within the compound.

Table 4: Expected Core-Level Binding Energies in XPS of Holmium Oxalate Hydrate acs.orgthermofisher.comresearchgate.net

ElementCore LevelExpected Binding Energy (eV)Inferred Chemical State
HolmiumHo 4d~160-165Ho³⁺
CarbonC 1s~288-289Oxalate (O-C=O)
~284.8Adventitious Carbon
OxygenO 1s~531-532Oxalate (C=O, C-O)
Higher BEHydrate (H₂O)

Note: Binding energies are approximate and can be influenced by surface charging and the specific instrument calibration.

Computational Chemistry and Theoretical Modeling of Holmium Oxalate Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. mpg.denih.gov It is particularly effective for solid-state materials and coordination complexes, providing detailed insights into chemical bonding and ground-state properties. For holmium oxalate (B1200264) hydrate (B1144303), DFT calculations can map the electron density distribution, revealing the nature of the interactions between the holmium (Ho³⁺) ions, the oxalate (C₂O₄²⁻) ligands, and the water molecules of hydration.

Theoretical studies on related lanthanide compounds, such as holmium hydride oxide (HoHO), have demonstrated the power of DFT in correlating lattice parameters with ionic radii and distinguishing between different structural arrangements. mdpi.com Similar calculations for holmium oxalate hydrate would involve optimizing the geometry of the crystal structure to find the minimum energy configuration. The results of such an optimization, including lattice parameters and atomic positions, can be directly compared with experimental data from techniques like X-ray diffraction to validate the computational model. scirp.org

Key insights from DFT calculations include the analysis of the density of states (DOS) and band structure, which describe the available electronic energy levels within the material. The bonding between the Ho³⁺ center and the oxygen atoms of the oxalate ligand can be analyzed through various techniques like the localized orbital bonding analysis, which can help in assigning formal oxidation states and understanding the degree of covalency in the Ho-O bonds. nih.gov

Table 1: Experimental Crystal Structure Data for Holmium Oxalate Heptahydrate This table presents experimentally determined crystallographic data for holmium oxalate heptahydrate (Ho₂(C₂O₄)₃·7H₂O). A primary goal of DFT calculations is to theoretically reproduce these parameters, thereby validating the computational model for further property predictions.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a12.197 Å
b11.714 Å
c6.479 Å
β120.12°
Volume (V)799.6 ų
Data sourced from a study on the growth and characterization of holmium oxalate heptahydrate crystals. scirp.org

Molecular Dynamics Simulations for Structural Dynamics and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a collection of atoms and molecules, MD can track the trajectories, interactions, and conformational changes within a system over time. For holmium oxalate hydrate, MD simulations can provide critical insights into its structural stability, the role of hydration water, and its thermal properties.

Ab initio MD simulations, which use quantum mechanical calculations to determine forces at each time step, have been employed to study the behavior of other highly charged cations in aqueous solutions under various conditions. researchgate.net These studies reveal details about coordination numbers and the formation of complex aqueous species. For holmium oxalate hydrate, MD can be used to simulate the dehydration process, predicting the temperatures at which water molecules are lost and the structural transformations that occur, which can be compared with experimental thermogravimetric analysis (TGA) data. scirp.org

Quantum Chemical Approaches to Predict Spectroscopic Signatures

Quantum chemical calculations are essential for the prediction and interpretation of spectroscopic data, providing a direct link between the atomic-level structure and the observed spectral features. caltech.eduresearchgate.net For holmium oxalate hydrate, these methods can be used to compute vibrational and electronic spectra, aiding in the detailed characterization of the compound.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Quantum chemical calculations, typically using DFT, can compute the harmonic frequencies corresponding to these modes. nih.govacs.org By analyzing the atomic displacements for each calculated frequency, a specific vibrational motion (e.g., C=O stretching, O-C-C bending, Ho-O stretching) can be assigned to each predicted peak. This theoretical assignment is invaluable for interpreting complex experimental spectra where peaks may overlap. scirp.orgmdpi.com

Electronic spectroscopy, such as UV-Visible absorption, is related to transitions between electronic energy levels. Time-dependent DFT (TD-DFT) is a common approach to calculate the energies and intensities of these electronic transitions. For holmium oxalate hydrate, such calculations can help understand the electronic structure of the Ho³⁺ ion within the ligand field and interpret the characteristic f-f transitions that are often observed for lanthanide complexes. caltech.edu

Table 2: Illustrative Assignment of Infrared (IR) Vibrational Modes for a Metal Oxalate Hydrate This table demonstrates how quantum chemical calculations can be used to assign specific molecular vibrations to experimentally observed IR absorption bands in metal oxalate complexes.

Experimental IR Band (cm⁻¹) (Representative)Theoretical Assignment (Vibrational Mode)
~3500-3200 (broad)O-H stretching of water molecules scirp.org
~1610 (strong)Asymmetric C=O stretching of oxalate ligand scirp.org
~1315 (sharp)Symmetric C-O stretching + C-C stretching scirp.org
~780 (sharp)O-C=O bending (in-plane deformation)
~520 (sharp)Metal-Oxygen (Ho-O) stretching scirp.org

Theoretical Studies on Coordination Geometries and Ligand Field Effects

The chemical and physical properties of holmium oxalate hydrate are largely dictated by the coordination environment of the holmium(III) ion. Theoretical studies provide a framework for understanding the geometry of the coordination sphere and the electronic influence of the oxalate and water ligands on the central metal ion.

The Ho³⁺ ion, like other lanthanides, typically exhibits high coordination numbers, commonly 8 or 9. researchgate.net In related holmium complexes, such as those involving squarate and oxalate ligands, the Ho(III) ion has been found to be eight-coordinate, bonding to oxygen atoms from the organic ligands and water molecules. mdpi.com The precise bond lengths and angles that define this coordination polyhedron can be accurately modeled using quantum chemical methods. mdpi.com

Ligand Field Theory (LFT) is used to describe the electronic structure of transition metal and rare-earth complexes. The oxalate and water ligands create an electrostatic field (the ligand field) that removes the degeneracy of the Ho³⁺ ion's 4f orbitals. Quantum chemical calculations can quantify the strength and symmetry of this ligand field and predict the resulting splitting of the f-orbitals. This splitting is directly responsible for the characteristic optical and magnetic properties of the compound, including its luminescence and magnetic susceptibility. caltech.edumdpi.com Computational studies can therefore provide a detailed picture of how the coordination geometry influences the macroscopic properties of holmium oxalate hydrate.

Table 3: Coordination Environment of Ho(III) in a Coordination Polymer This table provides examples of bond lengths for a holmium(III) ion in a coordination polymer, illustrating the typical distances that theoretical models would aim to calculate.

BondBond Length (Å)
Ho-O(carboxyl)2.238 - 2.500
Ho-O(water)2.316 - 2.594
Data sourced from a study on a holmium(III) coordination polymer. mdpi.com

Magnetochemical Studies and Magnetic Behavior of Holmium Oxalate Hydrate

Investigations into Paramagnetic Properties and Exchange Interactions

While the paramagnetism of the individual Ho³⁺ ions is the main contributor, weak, non-negligible magnetic exchange interactions are observed. rsc.org These interactions occur between the magnetically anisotropic Ho³⁺ ions and are mediated by the oxalato bridge. rsc.orgrsc.org The oxalato ligand acts as a conduit for these weak magnetic couplings, influencing the collective magnetic state of the system, especially at lower temperatures. However, these exchange interactions are not strong enough to induce long-range magnetic ordering at higher temperatures. Research on related gadolinium(III) sesquioxalate decahydrate (B1171855) also supports the presence of such interactions across the oxalato bridge. rsc.org

Low-Temperature Magnetic Phenomena in Holmium Oxalate (B1200264) Hydrate (B1144303) Systems

At low temperatures, holmium oxalate hydrates exhibit interesting magnetic phenomena, particularly related to their potential for cryogenic magnetic refrigeration. rsc.org This application relies on the magnetocaloric effect (MCE), which is the change in temperature of a material upon the application or removal of a magnetic field. rsc.org Magnetically anisotropic holmium(III)-based metal-organic frameworks (MOFs) are of particular interest because they can exhibit the MCE at higher temperatures compared to their gadolinium(III) counterparts. rsc.orgrsc.org

Investigations into the magnetothermal properties of holmium oxalate hydrates involve magnetization measurements at low temperatures (2–20 K) and varying magnetic fields (0–8 T). rsc.org The magnetic entropy change (ΔS_M), a key parameter for evaluating the MCE, can be estimated from these measurements. A significant finding is that the magnetocaloric efficiency can be dramatically altered by changing the hydration level of the compound. rsc.org The structural transformation from a 3D network in {[Ho₂(ox)₃(H₂O)₆]·12H₂O}n to a 2D layered structure in {[Ho₂(ox)₃(H₂O)₆]·4H₂O}n upon dehydration and rehydration leads to a "magnetocaloric solvatoswitching behavior". rsc.orgrsc.org This unique feature highlights the potential for designing active magnetic regenerators for applications like hydrogen liquefaction. rsc.org

Correlation between Crystal Structure and Magnetic Anisotropy in Holmium Oxalate Hydrate

Research has shown that different polymorphs (or solvatomorphs) of holmium oxalate hydrate can be synthesized, such as a 2D monoclinic form and a 3D trigonal form. rsc.org In the 2D structure, {[Ho₂(ox)₃(H₂O)₆]·4H₂O}n, the holmium ions are linked by oxalate bridges to form hexagonal layers. rsc.orgrsc.org In the 3D structure, {[Ho₂(ox)₃(H₂O)₆]·12H₂O}n, these layers are further interconnected into a more complex network. rsc.org

The intermetallic distances between Ho³⁺ ions across the oxalato bridges differ slightly between the 2D and 3D structures, which can modulate the strength of the weak magnetic exchange interactions. rsc.orgrsc.org The arrangement of the [HoIII(ox)₃/₂(H₂O)₃] units and the resulting porosity of the structures also play a role. rsc.org The transition between these structures, triggered by solvent molecules (water), directly impacts the magnetocaloric properties, demonstrating a clear link between the crystal structure, the hydration level, and the macroscopic magnetic response. rsc.orgrsc.org This structural interconversion provides a mechanism for tuning the magnetic properties of the material. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
holmium;oxalic acid;hydrate
Holmium(III) oxalate octadecahydrate
Holmium(III) oxalate decahydrate
Holmium(III) oxalate heptahydrate
Holmium(III) sesquioxalate hydrates
Gadolinium(III) sesquioxalate decahydrate

Optical Spectroscopic Properties and Luminescence Phenomena in Holmium Oxalate Hydrate

Photoluminescence Spectroscopy of Holmium Oxalate (B1200264) Hydrate (B1144303)

The photoluminescence of holmium oxalate hydrate is characterized by the electronic transitions within the Ho³⁺ ion. While extensive data on holmium doped into various host lattices is available, specific spectroscopic data for holmium oxalate hydrate is less common. However, the fundamental principles of holmium's luminescence are applicable. Upon excitation, typically with wavelengths corresponding to the absorption bands of the Ho³⁺ ion, the compound exhibits characteristic emission peaks.

Studies on related holmium complexes reveal that excitation in the visible or near-UV range leads to distinct emission bands. For instance, in a holmium(III) coordination polymer, excitation at 415 nm results in a strong green luminescence. mdpi.com This green emission is attributed to the ⁵S₂ → ⁵I₈ transition of the Ho³⁺ ion. mdpi.com Other research on holmium complexes shows a characteristic emission band in the red region at approximately 661 nm, which is assigned to the ⁵F₅ → ⁵I₈ transition. mdpi.com It is anticipated that holmium oxalate hydrate would exhibit similar characteristic emissions, though the exact peak positions and intensities would be influenced by the oxalate ligand and the coordination environment, including the water molecules.

Table 1: Expected Photoluminescence Properties of Holmium Oxalate Hydrate

PropertyDescriptionExpected Wavelengths (nm)Corresponding Transition
ExcitationWavelengths absorbed to promote Ho³⁺ to excited states.~450 nm⁵I₈ → ⁵G₆, ⁵F₁
Green EmissionStrong visible emission.~545 nm⁵F₄, ⁵S₂ → ⁵I₈
Red EmissionAnother characteristic visible emission.~660 nm⁵F₅ → ⁵I₈
Near-Infrared (NIR) EmissionEmission in the infrared region.~1185 nm⁵I₆ → ⁵I₈

Note: The exact wavelengths can vary depending on the specific hydration state and crystal structure.

Upconversion and Downconversion Luminescence Studies

Upconversion (UC) is a process where lower-energy photons (typically in the near-infrared) are converted into higher-energy visible photons. This phenomenon is well-documented in materials doped with holmium, often co-doped with a sensitizer (B1316253) like Yb³⁺. researchgate.net In such systems, the Yb³⁺ ions absorb the excitation energy (e.g., from a 980 nm laser) and transfer it to the Ho³⁺ ions, leading to the population of higher excited states and subsequent visible emission. researchgate.net

While specific studies on upconversion in pure holmium oxalate hydrate are not widely reported, the principles suggest it could occur, potentially through energy transfer between adjacent Ho³⁺ ions, although likely with lower efficiency than in optimized, co-doped systems. The process would involve sequential absorption of photons or energy transfer steps to populate the green-emitting (⁵F₄, ⁵S₂) and red-emitting (⁵F₅) levels of the Ho³⁺ ion. researchgate.net

Downconversion , also known as quantum cutting, is a process where one high-energy photon is converted into two or more lower-energy photons. This has been explored in various lanthanide-based materials. For holmium-based systems, it is theoretically possible for a high-energy absorbed photon to trigger a cascade of emissions, for example, a visible photon followed by an infrared photon. However, detailed research on downconversion specifically in holmium oxalate hydrate is scarce.

Research on Energy Transfer Mechanisms in Holmium Oxalate Hydrate

Energy transfer is a fundamental process governing the luminescence of lanthanide compounds. In holmium oxalate hydrate, several energy transfer mechanisms can be operative:

Ligand-to-Metal Energy Transfer (Antenna Effect): The oxalate ligand can absorb incident light and transfer the excitation energy to the central Ho³⁺ ion. The efficiency of this process depends on the energy level alignment between the ligand's triplet state and the resonant excited states of the Ho³⁺ ion.

Inter-ionic Energy Transfer (Cross-Relaxation): When the concentration of Ho³⁺ ions is high, as in a pure compound, energy can be transferred from an excited Ho³⁺ ion to a neighboring ground-state ion. This can lead to quenching of the luminescence if the energy transfer is non-radiative and dissipates as heat. However, it can also be part of an upconversion mechanism.

Energy Migration: Excitation energy can migrate among the Ho³⁺ ions within the crystal lattice before radiative or non-radiative decay occurs. unige.ch This migration can funnel the energy to specific sites or defects within the crystal. unige.ch

The presence of water molecules in the hydrate structure can significantly influence these energy transfer processes by providing high-frequency O-H vibrational modes that can quench the excited states of the Ho³⁺ ion through non-radiative decay.

Influence of Hydration State on Luminescent Properties

The hydration state, i.e., the number of water molecules (xH₂O) in the compound Ho₂(C₂O₄)₃·xH₂O, is expected to have a profound impact on its luminescent properties. Holmium oxalate is known to exist in different hydrated forms, such as the heptahydrate (x=7) and the decahydrate (B1171855) (x=10). scirp.orgscirp.orgwikipedia.org

The primary mechanism by which water affects luminescence is through non-radiative quenching. The high-energy vibrations of the O-H bonds in the water molecules can efficiently de-excite the excited electronic states of the Ho³⁺ ion, converting the electronic energy into vibrational energy (heat) instead of light. This process significantly reduces the luminescence quantum yield and lifetime.

Therefore, it is generally expected that:

Lower hydration states will exhibit stronger luminescence. The removal of coordinated water molecules reduces the number of high-frequency O-H oscillators in the immediate vicinity of the Ho³⁺ ion, thereby minimizing non-radiative quenching.

The anhydrous form (Ho₂(C₂O₄)₃) would likely be the most luminescent, assuming it can be prepared without decomposing the oxalate ligand.

Studies on related hydrated lanthanide compounds have confirmed this trend. For example, research on holmium(III) succinate (B1194679) hydrates has shown that different hydration levels lead to distinct crystal structures and properties, which would in turn affect the luminescent behavior. researchgate.net The thermal decomposition of holmium oxalate decahydrate proceeds through a dihydrate intermediate before forming the anhydrous salt, indicating that different hydration states are stable over specific temperature ranges. wikipedia.org A comparative study of the luminescence of these different hydrates would provide direct evidence of the quenching effect of water molecules.

Table 2: Expected Influence of Hydration on Luminescence

Hydration StateExpected Number of Water MoleculesExpected Luminescence IntensityReason
Decahydrate10LowHigh degree of quenching from O-H vibrations. wikipedia.org
Heptahydrate7ModerateReduced quenching compared to decahydrate. scirp.orgscirp.org
Dihydrate2HighSignificantly lower quenching. wikipedia.org
Anhydrous0HighestMinimal quenching from water molecules. wikipedia.org

Thermal Decomposition Pathways and Solid State Transformations of Holmium Oxalate Hydrate

Thermogravimetric Analysis (TGA) of Holmium Oxalate (B1200264) Hydrate (B1144303) Decomposition

Thermogravimetric analysis (TGA) is a fundamental technique used to quantify the mass changes of a material as a function of temperature in a controlled atmosphere. For holmium oxalate hydrate, TGA reveals a multi-step decomposition process, primarily involving dehydration followed by the decomposition of the anhydrous oxalate.

Detailed research on single crystals of holmium oxalate heptahydrate (Ho₂(C₂O₄)₃·7H₂O) provides precise data on this process. scirp.orgresearchgate.net The analysis, typically conducted in an inert nitrogen atmosphere with a constant heating rate, shows distinct stages of mass loss. scirp.org

The first stage corresponds to dehydration, where the water of hydration is released from the crystal lattice. For holmium oxalate heptahydrate, this process occurs in the temperature range of approximately 28°C to 200°C. scirp.org The theoretical weight loss for the removal of all seven water molecules is 17.5%, which is consistent with experimental observations. scirp.orgscirp.org

Following dehydration, the now anhydrous holmium oxalate remains stable over a short temperature range before undergoing further decomposition. The final stage involves the breakdown of the oxalate group into holmium oxide (Ho₂O₃), which is achieved at a temperature of about 600°C. scirp.orgscirp.org The total calculated weight loss for the complete transformation of Ho₂(C₂O₄)₃·7H₂O into Ho₂O₃ is 47.5%. scirp.org Experimental TGA results show a final weight loss of approximately 48.13% in the range of 28°C to 600°C, confirming that holmium oxide is the stable final product of the decomposition in an inert atmosphere. scirp.orgscirp.org

Interactive Table 1: TGA Decomposition Stages of Holmium Oxalate Heptahydrate

Differential Scanning Calorimetry (DSC) for Phase Transitions and Enthalpy Changes

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as phase transitions, dehydration, and decomposition, and to quantify the enthalpy changes (ΔH) associated with these processes.

While specific DSC data for holmium oxalate hydrate is not extensively detailed in publicly available literature, the thermal behavior can be inferred from studies on analogous rare earth and other metal oxalates. researchgate.net The decomposition process observed in TGA is associated with distinct endothermic or exothermic peaks in a DSC curve.

Dehydration: The initial loss of water molecules is an evaporative process that requires energy input to break the bonds holding the water in the crystal lattice. This is consistently observed as a broad endothermic peak in the DSC thermogram, corresponding to the first stage of mass loss in TGA. For calcium oxalate hydrates, the enthalpy of dehydration has been determined using DSC, showing significant energy absorption. researchgate.net

Oxalate Decomposition: The decomposition of the anhydrous oxalate is more complex. In an inert atmosphere (like nitrogen), the process involves the breakdown of the oxalate anion, releasing carbon monoxide (CO) and carbon dioxide (CO₂). This step can be either endothermic or exothermic depending on the specific metal cation and atmospheric conditions. In the presence of oxygen or air, the decomposition is often marked by a strong exothermic peak, which can be attributed to the combustion of the liberated carbon monoxide. rsc.org

Simultaneous Thermal Analysis (STA), which combines TGA and DSC, is particularly powerful for correlating mass loss directly with thermal events under identical conditions. ebatco.com For holmium oxalate hydrate, a DSC analysis would be expected to show a distinct endotherm for the dehydration step (below 200°C) followed by a more complex series of peaks corresponding to the oxalate breakdown to holmium oxide.

In Situ X-ray Diffraction Studies of Thermal Decomposition Products

In situ, or high-temperature, X-ray diffraction (XRD) is a powerful analytical technique that allows for the real-time monitoring of a material's crystal structure as it is heated. mdpi.com This method is invaluable for identifying intermediate crystalline phases, determining phase transition temperatures, and observing the kinetics of solid-state reactions during thermal decomposition. mdpi.com

For holmium oxalate hydrate, an in-situ XRD study would map the structural transformations from the initial hydrated precursor to the final oxide product.

Initial Phase: At room temperature, holmium oxalate heptahydrate exists in a monoclinic crystal system with the space group P21/c. scirp.org

Dehydration: As the temperature increases into the dehydration range (~100-200°C), the crystalline structure of the hydrate would be observed to break down. This may lead to the formation of a lower hydrate (such as a dihydrate), an anhydrous holmium oxalate phase, or a transient amorphous phase before a new crystalline structure emerges. wikipedia.org

Intermediate Phases: Upon further heating, the anhydrous holmium oxalate decomposes. In situ XRD is crucial for identifying any crystalline intermediates that may form. For many rare earth oxalates, the decomposition is believed to proceed through intermediate oxycarbonates (e.g., RE₂O₂(CO₃)), although these may be short-lived or poorly crystalline. nih.gov

Final Oxide Formation: Finally, at higher temperatures (approaching 600°C), the characteristic diffraction peaks of cubic holmium oxide (Ho₂O₃) would appear and sharpen, indicating the nucleation and crystallite growth of the final product. researchgate.net The absence of any other peaks at the end of the experiment would confirm the phase purity of the resulting oxide.

While specific in-situ XRD studies focused solely on holmium oxalate are not widely reported, the technique has been successfully applied to understand the decomposition of other oxalates, confirming its utility in mapping these complex solid-state transformations. mdpi.commdpi.com

Mechanism Elucidation of Oxide Formation from Holmium Oxalate Hydrate Precursors

The mechanism can be summarized in the following key stages:

Stage I: Dehydration The process begins with the endothermic removal of water molecules from the crystal lattice. For the commonly synthesized heptahydrate, this occurs below 200°C. scirp.org This step transforms the hydrated salt into its anhydrous form.

Reaction: Ho₂(C₂O₄)₃·7H₂O(s) → Ho₂(C₂O₄)₃(s) + 7H₂O(g)

Stage II: Decomposition of Anhydrous Oxalate Once dehydrated, the anhydrous holmium oxalate decomposes upon further heating. This is the most complex stage, involving the breakdown of the C₂O₄²⁻ anions. The decomposition liberates a mixture of carbon monoxide (CO) and carbon dioxide (CO₂). The exact stoichiometry and reaction intermediates can be influenced by the heating rate and surrounding atmosphere. It is widely proposed that for rare earth oxalates, this stage may involve the formation of an unstable intermediate, such as a dioxycarbonate.

The formation of holmium oxide as the final solid product is confirmed by the total mass loss observed in TGA experiments. scirp.orgscirp.org

Stage III: Crystallization of Holmium Oxide The final stage involves the nucleation and growth of the holmium oxide crystals. In-situ XRD would show the emergence and sharpening of Ho₂O₃ diffraction peaks, while TGA shows a stable mass plateau above ~600°C, indicating the formation of the thermally stable oxide. scirp.orgresearchgate.net The resulting material is typically the cubic polymorph of holmium(III) oxide.

This precursor method is favored because the controlled decomposition of the fine, homogeneously precipitated oxalate allows for the synthesis of oxide powders with desirable characteristics, such as high purity and controlled particle morphology.

Table 2: Compound Names Mentioned in the Article

Coordination Chemistry and Complex Formation of Holmium with Oxalate Ligands

Stability Constants and Solution Speciation of Holmium-Oxalate Complexes

In aqueous solutions, the complexation of holmium(III) ions with oxalate (B1200264) is a stepwise process, forming complexes with varying stoichiometries, such as [Ho(C₂O₄)]⁺, [Ho(C₂O₄)₂]⁻, and [Ho(C₂O₄)₃]³⁻. The strength of these interactions is quantified by stability constants (β), which are equilibrium constants for the formation of the complexes. wikipedia.orgscispace.com Higher values of stability constants indicate greater complex stability. scispace.com

While specific thermodynamic data for holmium-oxalate complexes are not extensively reported in all literature, the behavior is analogous to that of other trivalent lanthanides and actinides. For instance, studies on the similar Am(III)-oxalate system have yielded quantitative stability constants, which provide insight into the expected values for holmium. The stepwise formation constants demonstrate the sequential addition of oxalate ligands to the metal center. ibs.re.kr The speciation of these complexes in solution—that is, the relative concentration of each species—is highly dependent on factors such as the pH and the total concentration of oxalate ions. researchgate.net At lower pH, the oxalate ion becomes protonated, reducing its availability to bind with the holmium ion. researchgate.net

Table 1: Illustrative Stability Constants for Trivalent Metal-Oxalate Complexes This table presents data for the analogous Americium(III)-oxalate system to illustrate the typical magnitudes of stability constants in lanthanide-like oxalate complexation. ibs.re.kr

Complex SpeciesStepwise ReactionOverall Stability Constant (log β)
[Am(C₂O₄)]⁺Am³⁺ + C₂O₄²⁻ ⇌ [Am(C₂O₄)]⁺logβ₁,₁ = 5.34 ± 0.05
[Am(C₂O₄)₂]⁻Am³⁺ + 2C₂O₄²⁻ ⇌ [Am(C₂O₄)₂]⁻logβ₁,₂ = 9.14 ± 0.18
[Am(C₂O₄)₃]³⁻Am³⁺ + 3C₂O₄²⁻ ⇌ [Am(C₂O₄)₃]³⁻logβ₁,₃ = 11.49 ± 0.30

Data obtained in I = 0.1 M NaClO₄. ibs.re.kr

The formation of these stable complexes is crucial in processes such as the separation of rare-earth elements and in understanding their environmental mobility.

Synthesis and Characterization of Novel Holmium Oxalate Coordination Polymers

The synthesis of holmium oxalate hydrates and coordination polymers often involves precipitation reactions in aqueous media or through methods like gel diffusion and hydrothermal synthesis. The single gel diffusion technique has been successfully employed to grow single crystals of holmium oxalate heptahydrate (Ho₂(C₂O₄)₃·7H₂O). scirp.orgresearchgate.net In this method, an aqueous solution of a soluble holmium salt, such as holmium nitrate (B79036) pentahydrate, is allowed to diffuse slowly into a gel medium containing oxalic acid. scirp.org This slow diffusion facilitates the growth of well-defined, high-quality crystals. scirp.orgresearchgate.net

Hydrothermal synthesis is another powerful technique used to create novel holmium-oxalate coordination polymers, sometimes incorporating other ligands or solvent molecules into the structure. scientific.net For example, a novel holmium(III) metal-organic framework with the formula {[Ho(ox)₁.₅(H₂O)₃]·CH₃OH·(C₂N₂H₆)₀.₅}ₙ has been synthesized using this method. scientific.net

Characterization of these compounds is essential to determine their structure and properties. Key analytical techniques include:

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles within the crystal lattice. It has been used to establish the crystal system and space group for various holmium oxalate compounds. scirp.orgscientific.net

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the synthesized material and to identify the crystal structure by comparing the diffraction pattern to known standards. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): This technique identifies the functional groups present in the compound. For holmium oxalate hydrates, FTIR spectra confirm the presence of oxalate ligands and water molecules by showing their characteristic vibrational bands. scirp.orgresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the number of water molecules in the hydrate (B1144303) structure and to study the thermal decomposition pathway of the compound, which typically leads to the formation of holmium(III) oxide as the final product. scirp.orgscirp.org

Table 2: Crystallographic Data for Holmium Oxalate Heptahydrate scirp.orgresearchgate.net

ParameterValue
Chemical FormulaHo₂(C₂O₄)₃·7H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.197
b (Å)11.714
c (Å)6.479
α (°)90
β (°)120.12
γ (°)90
Volume (ų)799.6

Chelation Effects of Oxalate Ligands on Holmium Ion Coordination

The oxalate ion (C₂O₄²⁻) typically functions as a bidentate chelating ligand when binding to a single metal ion. osti.govpurdue.edu Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. This process results in the formation of a stable ring structure. In the case of the oxalate ligand, its two negatively charged oxygen atoms from the carboxylate groups coordinate with the holmium(III) ion, forming a highly stable five-membered ring (Ho-O-C-C-O). wikipedia.org

Role of Bridging Oxalate Ligands in Extended Structures

Beyond its chelating ability, the oxalate ligand is a superb bridging ligand, capable of linking multiple metal centers to form extended, multidimensional structures such as chains, layers, or three-dimensional frameworks. nih.govlookchem.com The oxalate ion has four oxygen atoms, all of which can potentially participate in coordination. researchgate.net This allows it to adopt various coordination modes, most commonly acting as a bis-bidentate ligand that bridges two metal ions. mdpi.comnih.gov

In this bridging mode, the oxalate ligand chelates to two different holmium ions, effectively acting as a linker. This connectivity is the basis for the formation of coordination polymers. Research has shown the synthesis of a novel Ho(III) coordination polymer where the holmium ions are connected by oxalate ligands to form a two-dimensional (2D) honeycomb-like structure. scientific.net Similarly, one-dimensional (1D) zigzag chains are a common structural motif in metal-oxalate polymers, where metal centers are linked by bridging oxalate anions. researchgate.netmdpi.com

The specific dimensionality and topology of the resulting structure are influenced by factors such as the reaction conditions (e.g., temperature, pH), the presence of other coordinating ligands or solvent molecules, and the coordination preference of the metal ion. scientific.net These extended structures are of significant interest in materials science for their potential applications in areas like magnetism and catalysis.

Application Oriented Research in Advanced Materials Science Utilizing Holmium Oxalate Hydrate

Holmium Oxalate (B1200264) Hydrate (B1144303) as a Precursor for Advanced Ceramic Materials

Holmium oxalate hydrate serves as a crucial precursor material for the fabrication of advanced holmium-containing ceramics, most notably holmium oxide (Ho₂O₃). chemdad.comscirp.org The thermal decomposition of holmium oxalate hydrate is a widely employed method to produce holmium oxide powders with controlled purity and particle size, which are essential for ceramic applications. wikipedia.orgscirp.org

The decomposition process typically involves heating the hydrate, which leads to the sequential removal of water molecules and the breakdown of the oxalate group, ultimately yielding the stable oxide form. wikipedia.org Research has shown that holmium oxalate heptahydrate (Ho₂(C₂O₄)₃·7H₂O) decomposes to form holmium oxide at approximately 600°C in a nitrogen atmosphere. scirp.orgscirp.org The controlled synthesis of nanocrystalline holmium oxide from holmium oxalate precursors is a key area of research, as the properties of the resulting ceramic are highly dependent on the characteristics of the initial powder. scirp.org

Holmium oxide ceramics are valued for their specialized uses in applications such as refractories and as a colorant for cubic zirconia and glass. chemdad.comguidechem.com The high magnetic moment of holmium also makes its compounds, derived from oxalate precursors, interesting for magnetic material applications. americanelements.com

Table 1: Thermal Decomposition of Holmium Oxalate Heptahydrate scirp.org

Temperature Range (°C)EventCalculated Weight Loss (%)Observed Weight Loss (%)
28 - 200Dehydration17.5-
28 - 600Formation of Ho₂O₃47.548.13
>600Stable Ho₂O₃--

Research on Holmium Oxalate Hydrate in Catalyst Development

While holmium oxalate hydrate itself is not typically used directly as a catalyst, its decomposition product, holmium oxide (Ho₂O₃), is an active area of research in catalysis. chemdad.comnih.govacs.org Holmium oxide, prepared from the thermal decomposition of precursors like holmium oxalate, exhibits catalytic activity in various chemical transformations. chemdad.comresearchgate.net

Research has focused on the use of holmium oxide as a catalyst or as a promoter to enhance the performance of other catalysts. For instance, holmium oxide has been investigated for its catalytic role in the oxidative coupling of methane (B114726). chemdad.com In another study, the addition of holmium oxide as a promoter to nickel-based catalysts supported on yttria-stabilized zirconia was found to improve the catalyst's basicity, leading to better activation of CO₂ and reduced coke formation in methane dry reforming. nih.govacs.org The optimal loading of Ho₂O₃ was determined to be 4.0 wt%, resulting in methane and carbon dioxide conversions of 85% and 91%, respectively. nih.gov

Furthermore, holmium-modified catalysts have shown promise in other applications. For example, a chiral holmium triflimide catalyst demonstrated high yield and enantioselectivity in the synthesis of complex hydrocarbazole compounds, which are important in drug development. chiba-u.jp The addition of holmium to Fe-containing vermiculite (B1170534) catalysts was also found to increase the strength of the acidic sites, enhancing catalytic activity. bibliotekanauki.pl

Integration of Holmium Oxalate Hydrate in Optoelectronic Material Fabrication

Holmium oxalate hydrate plays a significant role as a precursor in the fabrication of holmium-based optoelectronic materials. scirp.orgguidechem.com The thermal decomposition of holmium oxalate is a common route to produce high-purity holmium oxide, which is a key component in various optical applications due to the unique luminescent properties of the holmium ion (Ho³⁺). wikipedia.orgosti.gov

Holmium-doped materials are known for their sharp optical absorption and emission peaks in the visible and infrared regions of the electromagnetic spectrum. wikipedia.orgosti.gov This property makes them suitable for use in:

Phosphors: Holmium-doped materials can act as phosphors, converting energy from sources like ultraviolet light into visible light of specific colors. scirp.orgresearchgate.net Research has explored the luminescent properties of holmium-doped zirconium oxide ceramics, which exhibit different fluorescence colors depending on the excitation wavelength. researchgate.net

Lasers: Holmium is used as a dopant in various solid-state laser materials. wikipedia.orgedge-techind.com The holmium ion can be incorporated into different host materials, such as yttrium lithium fluoride (B91410) (YLF) and yttrium iron garnet (YIG), to create lasers that emit at specific wavelengths. wikipedia.org

Optical Fibers: Holmium-doped optical fibers are utilized in various applications, including medical devices. edge-techind.com

Scintillators: These materials emit light when they absorb ionizing radiation, and holmium compounds are being investigated for this purpose. google.com

The synthesis of these optoelectronic materials often begins with high-purity rare-earth compounds, and the oxalate precipitation method, using holmium oxalate hydrate, is an effective way to achieve this. scirp.org

Exploration of Holmium Oxalate Hydrate in Functional Coating Technologies

Holmium oxalate hydrate, primarily through its conversion to holmium oxide, is being explored for its potential in functional coating technologies. Holmium-containing coatings can impart specific optical, magnetic, and protective properties to various substrates. americanelements.com

Holmium oxide's high magnetic susceptibility makes it one of the most paramagnetic substances known, a property that could be exploited in specialized coatings. wikipedia.org Holmium tape, for instance, is used as a protective coating on a variety of materials. americanelements.com

In the realm of biomedical applications, holmium-containing bioactive glasses have been developed and dispersed in hydrogels to create injectable, theragenerative composites for bone cancer treatment. mdpi.com These materials have shown the ability to selectively promote the proliferation of pre-osteoblastic cells while inducing osteosarcoma cell death. mdpi.com Furthermore, recent studies have indicated that holmium oxide nanoparticles can promote angiogenesis, the formation of new blood vessels, which is crucial for tissue engineering and repair. nih.gov This proangiogenic effect is mediated by the interaction of the nanoparticles with specific cell signaling pathways. nih.gov

The production of these advanced coatings and functional materials often relies on the ability to produce high-quality precursor materials, for which holmium oxalate hydrate is a key starting point. americanelements.com

Research on Nanostructured Holmium Oxalate Hydrate Materials

Synthesis of Nanocrystalline Holmium Oxalate (B1200264) Hydrate (B1144303)

The synthesis of nanocrystalline holmium oxalate hydrate primarily revolves around precipitation and controlled growth methods that allow for the formation of nanoscale particles rather than bulk crystals. These methods are crucial as the precursor's morphology and size directly influence the properties of the final holmium-based materials derived from it.

One effective technique for controlled crystallization is the gel diffusion method . This method facilitates the slow and controlled reaction between holmium ions and oxalate ions within a gel matrix, such as agar (B569324) gel. scirp.orgscirp.org The process involves preparing a gel containing one of the reactants (e.g., oxalic acid) and then carefully adding a solution of the other reactant (e.g., holmium nitrate (B79036) pentahydrate) on top. scirp.orgscirp.org The slow diffusion of the ions through the gel's pores leads to a controlled supersaturation, promoting the growth of well-defined crystals. scirp.org By adjusting parameters such as reactant concentrations, gel density, and pH, it is possible to influence the nucleation and growth kinetics to favor the formation of smaller, nanocrystalline structures over large single crystals. scirp.orgscirp.org

Another prevalent method is oxalate co-precipitation . This is a widely used technique for synthesizing precursors for rare-earth oxides. scirp.orgscirp.org In this process, an aqueous solution of a soluble holmium salt is mixed with a solution containing oxalate ions, leading to the precipitation of insoluble holmium oxalate hydrate. To achieve nanocrystalline materials, the reaction conditions must be carefully managed. This includes controlling the temperature, pH, rate of addition of reactants, and the use of surfactants or capping agents that can adsorb to the particle surfaces and limit their growth. mdpi.comnih.gov The steric hindrance provided by ligands like oxalate can promote a more uniform and homogeneous distribution of reactants, leading to the formation of well-defined and less agglomerated nanoparticles. mdpi.comnih.gov

Below are typical parameters used in the gel diffusion synthesis of holmium oxalate heptahydrate crystals, which can be adapted to target nanocrystalline materials.

ParameterConditionReference
Gel Medium1% w/v Agar Gel scirp.org
Lower Reactant (in gel)0.5 M Oxalic Acid scirp.org
Upper Reactant (solution)0.5 M Holmium Nitrate Pentahydrate scirp.org
Gel pH2 scirp.org
Temperature27°C scirp.org

The resulting holmium oxalate hydrate has been identified as holmium oxalate heptahydrate, Ho₂(C₂O₄)₃·7H₂O, possessing a monoclinic crystal structure. scirp.orgscirp.orgresearchgate.net

Crystallographic ParameterValueReference
Crystal SystemMonoclinic scirp.orgscirp.orgresearchgate.net
Space GroupP2₁/c scirp.orgscirp.orgresearchgate.net
a12.197 Å scirp.orgscirp.orgresearchgate.net
b11.714 Å scirp.orgscirp.orgresearchgate.net
c6.479 Å scirp.orgscirp.orgresearchgate.net
β120.12° scirp.orgscirp.orgresearchgate.net
Volume (V)799.6 ų scirp.orgscirp.orgresearchgate.net

Characterization of Size-Dependent Properties in Holmium Oxalate Hydrate Nanomaterials

Direct experimental studies detailing the size-dependent properties of holmium oxalate hydrate nanomaterials are not extensively documented in current literature. However, based on the fundamental principles of nanoscience and the intrinsic properties of holmium, several size-dependent characteristics can be anticipated. mdpi.com As particle size decreases into the nanometer range, the surface-area-to-volume ratio increases dramatically, which can significantly alter thermodynamic properties like melting temperature and reaction enthalpy. mdpi.com

The most significant properties of holmium-based materials stem from the electronic configuration of the holmium (Ho³⁺) ion. Ho³⁺ has one of the highest magnetic moments of any element, making its compounds highly paramagnetic. nih.govmdpi.com In nanomaterials, the collective magnetic behavior is highly dependent on particle size. For ultrasmall holmium oxide nanoparticles, paramagnetic behavior is observed, similar to the bulk material. mdpi.com It is expected that holmium oxalate hydrate nanoparticles would also exhibit strong paramagnetism. The magnetic relaxivity, a key parameter for applications like Magnetic Resonance Imaging (MRI), is known to be influenced by nanoparticle size, form, and surface coatings. nih.gov

Furthermore, the fluorescence of some rare-earth oxalates suggests potential for optical applications. scirp.org The optical properties of nanomaterials, such as photoluminescence and absorption, are often size-dependent due to quantum confinement effects, although these are more pronounced in semiconductor nanocrystals. For rare-earth compounds, changes in the local crystal field environment at the surface of nanoparticles can influence the f-f electronic transitions of the Ho³⁺ ion, potentially altering the emission and absorption spectra. Detailed characterization of holmium oxalate hydrate nanoparticles of varying sizes is required to establish these relationships experimentally.

Surface Chemistry and Passivation of Holmium Oxalate Hydrate Nanoparticles

The surface chemistry of holmium oxalate hydrate nanoparticles is intrinsically linked to the synthesis process. The oxalate ions (C₂O₄²⁻) themselves act as multidentate ligands, coordinating with holmium ions to form the crystal lattice. researchgate.net On the surface of a nanoparticle, these oxalate ligands play a crucial role in passivating the surface, satisfying the coordination requirements of the surface holmium atoms and contributing to the colloidal stability of the particles during synthesis. beilstein-journals.org

However, for applications in complex media, further surface passivation is often necessary to prevent aggregation and enhance stability. nih.govnih.gov While specific research on the passivation of holmium oxalate hydrate is limited, strategies employed for other holmium-based nanoparticles provide a clear direction. Coating nanoparticles with hydrophilic and biocompatible polymers is a common and effective approach. mdpi.com

Common passivation strategies include:

Polymer Coating : Polymers such as polyethylene (B3416737) glycol (PEG) and polyethylenimine (PEI) have been successfully used to coat holmium fluoride (B91410) and holmium oxide nanoparticles, respectively. nih.govmdpi.com These polymer coatings create a "stealth" layer that prevents protein adsorption, increases circulation time in biological systems, and improves colloidal stability in various solutions. nih.gov

Ligand Exchange : This process involves replacing the native surface ligands with new ones that offer better stability or specific functionalities. mdpi.com Short-chain organic or inorganic ligands can be introduced to modify the surface properties, for instance, to improve dispersibility in specific solvents or to add functional groups for further conjugation. nih.gov

The choice of passivating agent is critical as it influences not only stability but also the material's interaction with its environment and its ultimate functionality. beilstein-journals.org

Self-Assembly and Nanostructure Fabrication using Holmium Oxalate Hydrate

Research specifically documenting the self-assembly of holmium oxalate hydrate nanoparticles into ordered superstructures is an emerging area. However, studies on analogous metal oxalate systems demonstrate a strong potential for such phenomena. The anisotropic, non-spherical shape of the primary nanocrystals is a key driver for self-assembly.

For instance, research on copper oxalate has shown that nanocrystals can spontaneously organize into larger, complex architectures. researchgate.netnih.gov The process is often described by a "brick-by-brick" model, where primary nanoparticles act as building blocks that assemble into three-dimensional superstructures. nih.gov This self-assembly can be influenced by controlling reaction kinetics and using additives that modify the speed of assembly along different crystallographic directions. researchgate.net

Similarly, in-situ studies on the formation of cerium oxalate, another rare-earth oxalate, have revealed that crystal growth can occur through non-classical pathways, including crystallization by particle attachment (CPA). osti.gov In this mechanism, primary nanoparticles aggregate and then coalesce into a larger, ordered structure. osti.gov

Given that holmium oxalate hydrate crystallizes in an anisotropic monoclinic structure, it is highly probable that its nanocrystals could serve as building blocks for fabricating larger, ordered nanostructures through controlled self-assembly processes. scirp.orgresearchgate.net By manipulating synthesis conditions such as solvent, temperature, and the presence of structure-directing agents, it may be possible to guide the assembly of holmium oxalate nanoparticles into specific morphologies like nanorods, nanowires, or hierarchical superstructures. This approach offers a bottom-up fabrication route to complex materials with tailored properties.

Purity and Stoichiometry Effects on Research Outcomes of Holmium Oxalate Hydrate

Impact of High Purity Levels on Material Performance and Research Reproducibility

The presence of impurities, particularly other rare earth elements, can dramatically alter the physicochemical properties of holmium-based materials, leading to flawed research outcomes and a lack of reproducibility. High-purity holmium oxalate (B1200264) hydrate (B1144303) is essential for applications leveraging its specific magnetic and luminescent properties.

Holmium possesses the highest magnetic moment of any naturally occurring element, a property that is exploited in the creation of powerful magnetic fields. americanelements.comamericanelements.com However, the magnetic properties of holmium and its compounds are known to be sensitive to impurities and crystal defects. Studies on high-purity single crystals of holmium have been necessary to refine its magnetic phase diagram, indicating that even small amounts of impurities can affect magnetic phase transitions. mdpi.comresearchgate.net The Curie and Néel temperatures, which define the boundaries of ferromagnetic and antiferromagnetic behavior, can vary depending on the purity of the sample. mdpi.com This sensitivity underscores the necessity of using high-purity holmium oxalate hydrate as a precursor for magnetic materials to ensure the intrinsic magnetic characteristics of holmium are accurately studied and utilized.

In the realm of optics and photonics, holmium is a critical dopant for solid-state lasers and phosphors. rsc.org The sharp and distinct emission spectra of holmium ions are central to these applications. However, the presence of other lanthanide impurities can have a detrimental effect on performance. For instance, studies on Yb:YLF crystals, a laser-cooling material, have shown that contaminants like erbium and holmium can negatively impact cooling efficiency through unwanted energy transfer processes. scispace.com This highlights that even when holmium is the desired dopant, the presence of other unintended rare earth impurities in the precursor material, such as holmium oxalate hydrate, can lead to parasitic absorption and luminescence quenching, thereby degrading the performance of the final optical device. nycu.edu.tw

Furthermore, the reproducibility of synthesizing materials from holmium oxalate hydrate is directly tied to the purity and consistency of the precursor. Variations in impurity content between different batches can lead to inconsistencies in the properties of the final product, making it difficult to compare results across different studies. chemrxiv.orgacs.org The use of high-purity starting materials, with well-characterized impurity levels, is therefore a fundamental requirement for ensuring the reliability and reproducibility of research findings. stanfordmaterials.com

Role of Hydration Number (xH₂O) in Determining Structural and Spectroscopic Properties

Holmium oxalate is known to form several hydrated compounds, with the general formula Ho₂(C₂O₄)₃·xH₂O, where the number of water molecules (x) can vary. The most commonly cited forms are the dihydrate, heptahydrate, and decahydrate (B1171855). wikipedia.orgscirp.org The hydration number is not a trivial factor; it plays a crucial role in determining the crystal structure and, consequently, the spectroscopic properties of the compound.

Infrared (IR) Spectroscopy: The FTIR spectrum of holmium oxalate heptahydrate shows characteristic absorption bands confirming the presence of water and the coordination of the oxalate ligand. stanfordmaterials.comresearchgate.net Key vibrational modes include O-H stretching from the water molecules, and symmetric and asymmetric stretching of the C=O and C-O bonds of the oxalate group. The position and shape of the O-H stretching bands can provide information about the nature of the hydrogen bonding within the crystal structure, which will differ with varying hydration numbers.

Raman Spectroscopy: Raman spectroscopy is also a powerful tool for characterizing oxalate compounds. qut.edu.au The main Raman bands for oxalates are typically observed for the symmetric C-O stretching, C-C stretching, and O-C-O bending modes. researchgate.net The position of these bands is sensitive to the cation and the crystal structure. qut.edu.au Therefore, it is expected that the Raman spectra of different holmium oxalate hydrates will exhibit shifts in these characteristic peaks, reflecting the changes in the crystal lattice and coordination environment due to the varying number of water molecules.

Thermal Analysis: Thermogravimetric analysis (TGA) is instrumental in determining the hydration number. The thermal decomposition of holmium oxalate hydrates typically occurs in distinct steps. For holmium oxalate heptahydrate, the initial weight loss corresponds to the removal of the seven water molecules, which occurs in the temperature range of approximately 28°C to 200°C. scirp.org The subsequent decomposition at higher temperatures leads to the formation of anhydrous holmium oxalate and finally holmium(III) oxide. wikipedia.orgscirp.org The decomposition temperatures and the percentage of weight loss at each stage are characteristic of a specific hydrate.

Comparative Properties of Holmium Oxalate Hydrates (Illustrative)
PropertyHolmium Oxalate Dihydrate (Ho₂(C₂O₄)₃·2H₂O)Holmium Oxalate Heptahydrate (Ho₂(C₂O₄)₃·7H₂O)Holmium Oxalate Decahydrate (Ho₂(C₂O₄)₃·10H₂O)
Crystal SystemData not readily availableMonoclinic scirp.orgData not readily available, but a 2D hexagonal layer structure has been reported mdpi.com
Key FTIR Peaks (cm⁻¹) (Approximate)-~3400 (O-H stretch), ~1620 (C=O asym stretch), ~1360 (C-O sym stretch) stanfordmaterials.comresearchgate.net-
Key Raman Peaks (cm⁻¹) (Approximate)---
Dehydration Temperature (°C)Stepwise decomposition from decahydrate wikipedia.org~28 - 200 scirp.orgDecomposes to dihydrate upon heating wikipedia.org

Methods for Assessing and Controlling Impurities in Research-Grade Holmium Oxalate Hydrate

Ensuring the high purity and correct stoichiometry of holmium oxalate hydrate requires robust analytical methods for impurity assessment and stringent control over the synthesis process.

Methods for Assessing Impurities:

A variety of analytical techniques are available for the determination of impurities in rare earth materials, each with its own advantages in terms of sensitivity, accuracy, and ease of use. stanfordmaterials.comresearchgate.netmdpi.commdpi.comresearchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting trace and ultra-trace element impurities at very low concentrations (parts per billion or even parts per trillion). stanfordmaterials.com It is particularly well-suited for quantifying other rare earth element impurities in a high-purity holmium matrix.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES is a robust and reliable technique for determining the concentration of a wide range of elemental impurities. mdpi.com

X-ray Fluorescence (XRF) Spectroscopy: XRF is a non-destructive technique that can provide a rapid qualitative and quantitative analysis of the elemental composition of a material. mdpi.com It is often used for screening materials for impurities.

Gravimetric Analysis: This classical analytical method is a primary method of measurement and can be used for the precise determination of the purity of bulk material. nahrainuniv.edu.iq For holmium oxalate, this would involve carefully controlled precipitation, washing, and drying, followed by conversion to a stable, weighable form like holmium oxide.

Analytical Methods for Purity Assessment of Holmium Oxalate Hydrate
TechniquePrincipleTypical ApplicationKey AdvantagesLimitations
ICP-MSIonization of sample in plasma followed by mass-to-charge ratio separation.Quantification of trace and ultra-trace elemental impurities.Extremely high sensitivity and accuracy. stanfordmaterials.comCan be complex and expensive. stanfordmaterials.com
ICP-OESExcitation of atoms in plasma and detection of emitted light.Quantification of a wide range of elemental impurities.Robust and reliable for a broad range of concentrations. mdpi.comLess sensitive than ICP-MS.
XRFExcitation of inner shell electrons by X-rays and detection of characteristic fluorescence.Rapid, non-destructive screening and quantification of elemental composition. mdpi.comRelatively simple, fast, and inexpensive. stanfordmaterials.comLower sensitivity for some elements compared to ICP techniques. mdpi.com
Gravimetric AnalysisDetermination of the mass of a pure compound chemically related to the analyte.Precise purity determination of the bulk material.Primary method of measurement, high precision and accuracy. nahrainuniv.edu.iqTime-consuming and requires meticulous technique.

Methods for Controlling Impurities and Stoichiometry:

The control of impurities and stoichiometry begins with the selection of high-purity starting materials. However, the precipitation process itself is a critical step for purification.

Controlled Precipitation: The conditions under which holmium oxalate is precipitated from a solution of a holmium salt (e.g., holmium nitrate (B79036) or chloride) and oxalic acid have a significant impact on the purity and crystallinity of the product. Key parameters that can be controlled include:

pH: The pH of the solution affects the solubility of rare earth oxalates and potential impurities. google.com Adjusting the pH can optimize the precipitation of holmium oxalate while leaving some impurities in the solution.

Temperature: Temperature influences the kinetics of nucleation and crystal growth, as well as the solubility of the precipitate. google.com

Stoichiometry of Reactants: Using a precise stoichiometric amount of oxalic acid is crucial. An excess of oxalic acid can lead to the co-precipitation of other metal oxalates, thereby introducing impurities into the final product. aalto.fi

Rate of Addition of Precipitant: Slow, controlled addition of the precipitating agent (oxalic acid) can promote the growth of larger, more perfect crystals, which are easier to filter and wash, and tend to have fewer occluded impurities. researchgate.net

Washing and Drying: Thorough washing of the holmium oxalate precipitate is essential to remove any soluble impurities from the mother liquor that may be adsorbed on the surface of the crystals. The drying conditions (temperature and atmosphere) must also be carefully controlled to obtain the desired hydrate without causing premature decomposition.

By implementing these control strategies and utilizing appropriate analytical techniques for verification, researchers can produce high-purity, stoichiometrically well-defined holmium oxalate hydrate, which is fundamental for obtaining reliable and reproducible scientific results.

Future Research Directions and Emerging Areas in Holmium Oxalate Hydrate Chemistry

Exploration of Holmium Oxalate (B1200264) Hydrate (B1144303) in Quantum Computing Materials

The intrinsic properties of the holmium atom, particularly its significant magnetic moment, make it a compelling candidate for the development of next-generation quantum computing materials. wikipedia.orgamericanelements.com Holmium possesses the highest magnetic moment of any naturally occurring element, a characteristic that is being explored for creating materials with novel quantum phenomena. americanelements.comamericanelements.com Researchers are investigating how to harness these properties in holmium-based compounds like holmium oxalate hydrate.

A key area of exploration is the development of single-molecule magnets (SMMs) and molecular qubits using holmium. The oxalate ligand can mediate magnetic interactions between holmium ions, creating a framework where quantum states can be manipulated. In 2017, IBM demonstrated the ability to store a single bit of data on an individual holmium atom, highlighting the element's potential for high-density data storage and quantum information processing. wikipedia.org Future work will likely focus on synthesizing holmium oxalate hydrate structures that enhance quantum coherence and minimize decoherence, the process by which quantum information is lost. This involves precise control over the crystal structure to isolate individual holmium centers and tune their magnetic interactions. The potential for rare earth oxalates in quantum computing is an active area of research. stanfordmaterials.com

Table 1: Magnetic Properties of Holmium Relevant to Quantum Computing

Property Value/Description Significance in Quantum Computing
Element Symbol Ho -
Atomic Number 67 -
Magnetic Moment 10.6 µB The highest of any natural element; crucial for creating strong local magnetic fields and for spin-based qubit applications. americanelements.com
Electron Configuration [Xe] 4f¹¹ 6s² The 4f electrons are well-shielded, leading to sharp electronic states and potentially long coherence times for qubits. wikipedia.org

| Isotopes | ¹⁶⁵Ho (100% natural abundance) | A single stable isotope avoids nuclear spin decoherence that can occur in elements with multiple isotopes. |

Advanced Characterization Techniques for In Situ Studies of Holmium Oxalate Hydrate

Understanding the formation and transformation of holmium oxalate hydrate requires sophisticated analytical techniques that can monitor these processes in real-time. While conventional methods like powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and Fourier-transform infrared spectroscopy (FTIR) have been instrumental in characterizing the final products, the future lies in in situ studies. scirp.orgscirp.org

Advanced techniques such as synchrotron-based X-ray diffraction and absorption spectroscopy will be critical for observing the nucleation and growth of holmium oxalate hydrate crystals from solution with high temporal and spatial resolution. In situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can be used to study the adsorption of oxalate ions onto holmium-containing species at the solid-liquid interface, providing molecular-level insights into the crystallization mechanism. mdpi.com Combining these techniques with thermal analysis (TGA/DSC) allows for the direct observation of dehydration and decomposition pathways, revealing the formation of intermediate phases and the structural transformations that occur, such as the conversion of holmium oxalate decahydrate (B1171855) to its anhydrous form and ultimately to holmium oxide. wikipedia.orgrsc.org

Table 2: Characterization Techniques for Holmium Oxalate Hydrate

Technique Information Obtained Potential for In Situ Studies
Powder X-ray Diffraction (PXRD) Crystal structure, phase purity, cell parameters. scirp.orgscirp.org Can be performed during synthesis or thermal treatment (at a synchrotron) to monitor phase transformations in real-time.
Thermogravimetric Analysis (TGA) Thermal stability, water content, decomposition pathway. scirp.orgrsc.org Inherently an in situ technique for studying thermal behavior. Can be coupled with mass spectrometry to analyze evolved gases.
FTIR Spectroscopy Presence of functional groups (oxalate, water). scirp.orgscirp.org Using probes like ATR, it can monitor changes in chemical bonding at surfaces during reactions. mdpi.com

| Scanning Electron Microscopy (SEM) | Morphology, particle size. | Environmental SEM (ESEM) allows for imaging of hydrated samples and transformations under controlled atmosphere and temperature. |

Rational Design of Holmium Oxalate Hydrate-Based Hybrid Materials

Holmium oxalate hydrate serves as an excellent building block for creating more complex hybrid materials, particularly metal-organic frameworks (MOFs). mdpi.comscispace.com The "rational design" approach involves selecting specific organic ligands to connect holmium oxalate units, thereby constructing frameworks with tailored properties for applications in luminescence, magnetism, and catalysis. mdpi.comscispace.com

Researchers are exploring how different organic linkers can influence the dimensionality and topology of the resulting structures. For instance, holmium(III) coordination frameworks have been built using pyridine-2,6-dicarboxylate (B1240393) and oxalate as co-ligands, resulting in materials with characteristic metal-centered fluorescence. mdpi.com A particularly fascinating area is the study of dynamic MOFs. Recent research has shown that holmium oxalate hydrates can undergo reversible structural transformations, for example, from a 3D network to a 2D layered structure, upon dehydration and rehydration. rsc.org This solvatomorphic behavior is accompanied by dramatic changes in the material's magnetic properties, suggesting potential applications in sensors or switchable devices. rsc.org Future efforts will focus on incorporating other functional organic molecules to create multifunctional hybrid materials where the luminescent, magnetic, and structural properties can be precisely controlled.

Sustainable Synthesis Routes and Green Chemistry Approaches for Holmium Oxalate Hydrate

Moving towards more environmentally friendly production methods is a key priority for materials chemistry. For holmium oxalate hydrate, this involves developing synthesis routes that minimize waste, avoid harsh conditions, and use less toxic reagents. asdlib.orgscispace.com

Current synthesis methods include precipitation, hydrothermal techniques, and gel diffusion. scirp.orgscirp.orgscispace.com Of these, aqueous-based routes such as precipitation from holmium nitrate (B79036) and oxalic acid solutions at or near room temperature represent a greener approach. scirp.orgscirp.org The gel diffusion method, which allows for the slow growth of high-quality single crystals in an aqueous gel matrix, is another example of a mild synthesis technique. scirp.orgscirp.org

Future research will focus on optimizing these methods according to the principles of green chemistry. This includes:

Atom Economy: Designing reactions where the maximum amount of starting materials is incorporated into the final product.

Use of Safer Solvents: Emphasizing water as the primary solvent and minimizing the use of organic solvents. scispace.com

Energy Efficiency: Developing syntheses that can be performed at ambient temperature and pressure, reducing the energy footprint of the process. scirp.org The use of oxalate precursors is itself an advantage, as it can lead to the formation of rare-earth oxides at lower temperatures compared to other methods. scirp.org

Waste Reduction: Implementing processes that allow for the recycling of solvents and unreacted reagents.

By focusing on these principles, the synthesis of holmium oxalate hydrate can become more sustainable, aligning with the broader goals of green chemistry and engineering. asdlib.org

Q & A

Q. How to prepare and standardize a holmium oxalate hydrate solution for volumetric analysis?

Methodological Answer:

  • Step 1: Synthesis Dissolve holmium oxide (Ho₂O₃) in hot oxalic acid dihydrate (H₂C₂O₄·2H₂O) solution to form holmium oxalate hydrate (Ho₂(C₂O₄)₃·nH₂O). Filter and recrystallize to ensure purity .
  • Step 2: Standardization Use thermogravimetric analysis (TGA) to determine the hydrate stoichiometry (n). Calculate molar mass using TGA data and confirm purity via X-ray diffraction (XRD) .
  • Step 3: Titration Setup Dissolve a known mass of holmium oxalate hydrate in sulfuric acid and titrate with standardized KMnO₄. Use the stoichiometry of the redox reaction (5C₂O₄²⁻ + 2MnO₄⁻ + 16H⁺ → 10CO₂ + 2Mn²⁺ + 8H₂O) to calculate concentration .

Q. What methods validate the purity and structural integrity of holmium oxalate hydrate?

Methodological Answer:

  • Elemental Analysis: Use inductively coupled plasma mass spectrometry (ICP-MS) for Ho quantification and combustion analysis for C/H/O ratios .
  • Spectroscopic Techniques:
  • FTIR: Confirm oxalate ligand bonding (e.g., C=O stretch at 1700 cm⁻¹, Ho-O vibrations below 500 cm⁻¹) .
  • PXRD: Match experimental patterns with simulated data from crystallographic databases (e.g., CCDC) to verify phase purity .
    • Thermal Analysis: TGA/DSC to identify dehydration steps (e.g., mass loss at 100–150°C for H₂O, decomposition above 300°C for oxalate) .

Advanced Research Questions

Q. How does the hydration state (anhydrous vs. dihydrate) affect the reactivity of holmium oxalate in catalysis?

Methodological Answer:

  • Experimental Design:
  • Synthesize anhydrous Ho₂(C₂O₄)₃ and dihydrate Ho₂(C₂O₄)₃·2H₂O.
  • Compare catalytic performance in model reactions (e.g., oxidative degradation of dyes) under controlled humidity .
    • Key Variables:
  • Humidity Control: Use a glovebox or saturated salt solutions to maintain relative humidity (RH). Anhydrous forms may revert to hydrates above 15% RH .
  • Kinetic Analysis: Monitor reaction rates via UV-Vis spectroscopy. Hydrate forms may show lower activation energy due to water-mediated proton transfer .

Q. What experimental strategies resolve contradictions in dissolution kinetics of holmium oxalate hydrate in mixed acid systems?

Methodological Answer:

  • Contradiction Example: Discrepancies between predicted (Köhler theory) and observed dissolution rates in H₂SO₄/H₂C₂O₄ mixtures .
  • Resolution Approach:
  • In Situ Raman Spectroscopy: Track speciation of Ho³⁺ and oxalate complexes during dissolution. Anhydrous oxalic acid may form Ho(C₂O₄)₃³⁻, while dihydrate favors Ho(C₂O₄)(H₂O)₄⁺ .
  • pH and Ionic Strength Control: Adjust H₂SO₄ concentration to isolate the effects of H⁺ vs. SO₄²⁻. Use Davies equation to account for activity coefficients .

Q. How to design a microwave-assisted synthesis of holmium oxalate hydrate using deep eutectic solvents (DES)?

Methodological Answer:

  • DES Preparation: Combine choline chloride and oxalic acid dihydrate (molar ratio 1:2) at 80°C. Confirm homogeneity via polarity measurements .
  • Microwave Parameters:
  • Power: Optimize between 300–600 W to avoid decomposition.
  • Time: 10–20 minutes for rapid crystallization. Monitor via dielectric heating response (e.g., temperature ramp rate) .
    • Product Characterization: Compare particle size (SEM) and crystallinity (XRD) with conventional hydrothermal synthesis .

Data Contradiction and Analysis

Q. Why do computational models of mechanical properties (e.g., elasticity) diverge from experimental data for holmium oxalate hydrate?

Resolution Framework:

  • Source of Error: DFT calculations often assume ideal crystallinity, ignoring defects or hydration variability .
  • Mitigation Steps:
  • Defect Analysis: Use high-resolution TEM to quantify dislocation density.
  • Hydration Correction: Apply quasi-harmonic approximation in DFT to include thermal expansion and hydrate lattice dynamics .

Methodological Tables

Table 1: Key Properties of Oxalic Acid Forms

PropertyAnhydrous H₂C₂O₄Dihydrate H₂C₂O₄·2H₂O
Density (g/cm³)1.901.65
Decomposition Temp (°C)157101 (dehydration)
Solubility (g/100g H₂O)10.214.3
Reference

Table 2: Optimal Conditions for Ho₂(C₂O₄)₃·nH₂O Synthesis

ParameterValue/RangeTechnique
Ho₂O₃:H₂C₂O₄ Ratio1:3 (molar)Gravimetric analysis
Reaction Temperature80–90°CReflux setup
Crystallization Time24–48 hoursSlow evaporation
Reference

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